1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile
Description
1-(4-Nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile (VRX-329747) is a member of the indolopyridones (INDOPYs), a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 reverse transcriptase (RT). It was identified through high-throughput screening as a potent antiviral agent with an EC₅₀ of 150–200 nM and low cytotoxicity (CC₅₀ > 100 µM) . Unlike traditional NNRTIs, which bind allosterically to RT, VRX-329747 competes with the incoming deoxynucleoside triphosphate (dNTP) substrate, classifying it as a nucleotide-competing RT inhibitor (NcRTI) . Structural studies reveal that its pyridoindole core and 4-nitrophenyl substituent are critical for binding to the RT active site .
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-oxo-5H-pyrido[3,2-b]indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O3/c19-10-11-9-16-17(14-3-1-2-4-15(14)20-16)21(18(11)23)12-5-7-13(8-6-12)22(24)25/h1-9,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQQFAFUXNUEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide in the presence of a catalytic amount of crosslinked poly(2-acrylamido-2-methyl propane sulfonic acid) (AMPS) as an efficient and heterogeneous catalyst . This method is advantageous due to its efficiency and the stability of the catalyst, which can be easily recovered and reused without significant loss of activity .
Chemical Reactions Analysis
1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile undergoes various chemical reactions, including reduction, substitution, and cyclization. For instance, the reduction of this compound by sodium borohydride in methanol results in the formation of 4,5-dihydropyridoindole . Additionally, treatment with DMF dimethyl acetal yields amidine, and refluxing with acetic anhydride leads to the cleavage of the tetrahydropyridine ring, producing indolylacrylonitrile .
Scientific Research Applications
HIV Research
One of the most notable applications of INDOPY-1 is its role as an inhibitor of HIV reverse transcriptase (RT). Research has demonstrated that INDOPY-1 binds to the polymerase active site of RT, inhibiting its function without involving catalytic metal ions. This unique binding mode presents a promising avenue for developing new nucleotide-competing reverse transcriptase inhibitors (NcRTIs) that could enhance the efficacy of existing anti-HIV therapies .
Anticancer Activity
INDOPY-1 has also been investigated for its anticancer properties. Studies indicate that compounds similar to INDOPY-1 can induce apoptosis in cancer cells by modulating key signaling pathways. The structural features of the pyridoindole framework may contribute to its ability to interact with various molecular targets involved in cancer progression .
Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme inhibition studies, particularly in understanding the mechanisms of action for various enzymes. Its ability to selectively inhibit specific enzymes makes it a candidate for further exploration in biochemical assays aimed at elucidating enzyme functions and interactions .
Drug Development
As a lead compound, INDOPY-1 can be used in drug development pipelines. Its structural characteristics allow for modifications that can enhance its pharmacological properties, making it a subject of interest for medicinal chemists aiming to develop novel therapeutics targeting viral infections and cancers .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which may contribute to their diverse biological activities . Further research is needed to elucidate the specific molecular targets and pathways involved in the action of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
INDOPY-1 (VRX-413638)
INDOPY-1 (5-methyl-1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile) is a methyl-substituted analog of VRX-329745. The addition of a 5-methyl group enhances potency, reducing the EC₅₀ to 20–30 nM while maintaining low cytotoxicity (CC₅₀ > 100 µM) . Crystal structures show that the methyl group improves hydrophobic interactions with RT residues (e.g., Tyr115), stabilizing the inhibitor-enzyme complex . However, both compounds share susceptibility to the RT mutation Y115F, which reduces their efficacy .
Table 1: Comparison of VRX-329747 and INDOPY-1
4-Dimethylamino-6-Vinylpyrimidines (DAVPs)
DAVPs are another class of NcRTIs that inhibit RT by competing with dNTPs. While chemically distinct from INDOPYs, they share a substrate-competitive mechanism. DAVPs exhibit higher resistance barriers than INDOPYs, as they are less affected by mutations like M184V . However, their EC₅₀ values (50–100 nM) are intermediate between VRX-329747 and INDOPY-1, suggesting INDOPYs have superior potency.
Traditional NNRTIs (e.g., Nevirapine, Efavirenz)
Traditional NNRTIs bind to a hydrophobic pocket distal to the RT active site, inducing conformational changes. VRX-329747 retains activity against some NNRTI-resistant variants but is vulnerable to unique mutations (Y115F) .
Table 2: Mechanistic Comparison with NNRTIs
Comparison with Structurally Related Carbonitrile Derivatives
1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives bearing 4-nitrophenyl groups (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives) exhibit antimicrobial activity . Although their core structure differs from INDOPYs, the 4-nitrophenyl moiety is a common pharmacophore, suggesting its role in enhancing bioactivity across diverse targets.
Pyrrole-3-Carbonitrile Derivatives
Compounds like 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile (a pyrrole analog) demonstrate the versatility of the carbonitrile group in medicinal chemistry . However, the pyridoindole core of VRX-329747 provides superior steric complementarity to the RT active site compared to pyrrole derivatives.
Key Research Findings
- Structural Insights : X-ray crystallography (2.4 Å resolution) confirms that VRX-329747 binds near the RT catalytic site, forming hydrogen bonds with Asp110 and Asp185 .
- Resistance Profile : Mutations M184V and Y115F reduce INDOPY binding affinity by disrupting critical van der Waals interactions .
- Thermal Stability : Thermal isomerization studies of related pyridoindole derivatives highlight the stability of the nitrophenyl-carbonitrile framework under physiological conditions .
Biological Activity
1-(4-Nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile is a complex organic compound belonging to the class of indole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Synthesis Methods
The synthesis of 1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile typically involves multi-step organic reactions. A common method includes the condensation of substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide using a catalytic amount of crosslinked poly(2-acrylamido-2-methyl propane sulfonic acid) (AMPS) as an efficient catalyst.
The precise mechanism of action for 1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile is not completely understood. However, it is believed that this compound interacts with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which may contribute to their diverse biological activities.
Antiviral Properties
Recent studies have suggested that related compounds within the indole class exhibit significant antiviral activity. For instance, derivatives with nitrophenyl substitutions have shown efficacy against various viruses, including hepatitis C virus (HCV) and influenza strains. The antiviral activity often correlates with specific structural features such as the positioning of electron-withdrawing groups on the phenyl ring .
Anticancer Activity
Indole derivatives have also been investigated for their anticancer properties. A study highlighted that certain indole-based compounds exhibit low micro- to sub-micromolar IC50 values against human colon adenocarcinoma cells. The presence of nitrophenyl groups in these compounds has been linked to enhanced antiproliferative effects .
Cytotoxicity Assessment
Cytotoxicity studies indicate that while some derivatives show promising biological activity, they must be evaluated for safety and toxicity. For example, compounds exhibiting antiviral properties were assessed for cytotoxicity in Vero and A549 cell lines, revealing low cytotoxicity even at high concentrations (CC50 > 100 μM) .
Comparative Analysis
To better understand the biological activity of 1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile, it can be compared with other similar indole derivatives:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 1-(4-Nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile | Structure | TBD | Antiviral, Anticancer |
| 5-Methyl-1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole | Structure | ~0.64 | Antiviral |
| Indolo[2,3-c]quinoline Derivative | TBD | Low µM range | Anticancer |
Study on Antiviral Activity
In a study examining the antiviral properties of related indole compounds, one derivative demonstrated an IC50 value of 0.64 μM against viral infections without significant cytotoxicity. This highlights the potential for developing antiviral therapies based on structural modifications to the indole framework .
Study on Anticancer Properties
A comparative study assessed various indole derivatives against human colon adenocarcinoma cells. The results indicated that compounds with specific substitutions exhibited potent antiproliferative effects with selectivity towards cancer cells over normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
